

"Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate physical and chemical properties"

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Compound of Interest

Compound Name:	Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
Cat. No.:	B1433291

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An In-depth Technical Guide to **Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is an organic compound belonging to the isoquinoline class of alkaloids.^[1] Isoquinoline derivatives are a significant group of plant alkaloids known for their extensive pharmacological diversity. This particular molecule has garnered attention in medicinal chemistry and organic synthesis primarily for its role as a crucial intermediate in the development of novel pharmaceutical agents.^{[1][2]} Its structural features, including the phenoxy substituent and the carboxylate ester functionality, make it a valuable building block in the synthesis of more complex molecules.^[1] Notably, it serves as an intermediate in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, a class of drugs investigated for treating anemia and chronic renal insufficiency.^[2]

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of **Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate**, offering a technical resource for professionals in drug discovery and development.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and synthesis. Below is a summary of the known properties of **Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate**.

Property	Value	Source(s)
CAS Number	1455091-10-7	[2]
Molecular Formula	C ₁₇ H ₁₃ NO ₄	[3]
Molecular Weight	295.29 g/mol	[3] [4]
IUPAC Name	methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate	[3]
Physical Form	White to light-yellow powder or crystals	
Purity	Typically ≥97%	
Storage Conditions	2-8°C, sealed in a dry, inert atmosphere	
InChI Key	YTWDDBRIDKWWANA-UHFFFAOYSA-N	[3]
SMILES	COC(=O)C1=NC=C2C=C(C=C2=C1O)OC3=CC=CC=C3	[3]

Synthesis Protocol: A Step-by-Step Methodology

The synthesis of **Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate** can be achieved through a multi-step process. A general and effective method involves the cyclization of a substituted benzoate precursor. The following protocol is based on established synthesis routes.[\[2\]](#)[\[5\]](#)

Causality Behind Experimental Choices:

- **Base Selection:** Sodium methanolate is used as a strong base to deprotonate the precursor, facilitating the intramolecular cyclization reaction.

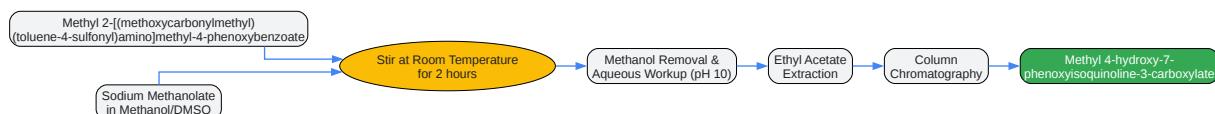
- Solvent System: A mixture of methanol and dimethyl sulfoxide (DMSO) is employed. Methanol is the solvent for the base, while DMSO helps to dissolve the starting materials and can facilitate the reaction.
- Purification: The workup procedure involving pH adjustment, extraction with ethyl acetate, and column chromatography is a standard method to isolate and purify the final product from the reaction mixture.

Detailed Experimental Protocol

- Preparation of the Reaction Mixture:
 - Under ice-bath conditions, prepare a solution of sodium methanolate (12.70 g, 234.60 mmol) in methanol (40 mL).[\[2\]](#)
 - In a separate reaction vessel, dissolve methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate (18.90 g, 39.10 mmol) in dimethyl sulfoxide (82 mL).[\[2\]](#)
- Reaction Execution:
 - Slowly add the sodium methanolate solution dropwise to the solution of the starting benzoate derivative.[\[2\]](#)
 - After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[\[2\]](#)
- Workup and Isolation:
 - Remove the methanol from the reaction mixture by distillation under reduced pressure.[\[2\]](#)
 - Dilute the remaining residue with water (50 mL).[\[2\]](#)
 - Adjust the pH of the solution to 10 using 1 N dilute hydrochloric acid.[\[2\]](#)
 - Extract the aqueous layer with ethyl acetate (3 x 100 mL).[\[2\]](#)

- Combine the organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL).[\[2\]](#)
- Dry the organic phase over anhydrous sodium sulfate.[\[2\]](#)
- Purification:
 - Concentrate the dried organic phase under reduced pressure.[\[2\]](#)
 - Purify the resulting crude product by column chromatography to yield the final product as a white solid.[\[2\]](#)

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate**.

Spectroscopic Characterization

While specific spectral data for this exact compound is not publicly detailed, we can infer the expected spectroscopic characteristics based on its structure and data from closely related analogues, such as Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate.[\[1\]](#)

¹H-Nuclear Magnetic Resonance (NMR) Spectroscopy

- Aromatic Protons: Resonances for the protons on the isoquinoline and phenoxy rings are expected in the downfield region, typically between δ 6.5 and 8.0 ppm.[\[1\]](#) The specific chemical shifts and coupling patterns will be dictated by the substitution pattern.

- Hydroxyl Proton: A broad singlet corresponding to the hydroxyl group at the 4-position is anticipated. Its chemical shift can vary depending on the solvent and concentration.
- Methyl Ester Protons: A sharp singlet for the methyl group of the ester functionality ($-\text{COOCH}_3$) is expected, typically around δ 3.8-4.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- O-H Stretch: A broad absorption band characteristic of the hydroxyl group is expected in the region of 3200-3400 cm^{-1} .[\[1\]](#)
- C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl of the ester group should appear around 1680-1700 cm^{-1} .[\[1\]](#)
- C-O and Aromatic Stretches: The spectrum will also feature various bands corresponding to C-O stretching of the ether and ester groups, as well as C=C stretching from the aromatic rings.

Applications in Drug Development

The primary significance of **Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate** lies in its utility as a synthetic intermediate.[\[2\]](#) It is a precursor for the synthesis of N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinoliny)carbonyl]glycine, which is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor.[\[2\]](#) This class of compounds is designed to stimulate the production of red blood cells (erythropoiesis), making them valuable for treating anemia, particularly in patients with chronic kidney disease.[\[1\]](#)

Safety and Handling

Based on available safety data for this compound, the following precautions should be observed:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a key chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined synthesis and structural features make it an important building block for the creation of complex therapeutic agents. This guide provides a foundational understanding of its properties and handling for researchers and scientists in the field.

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